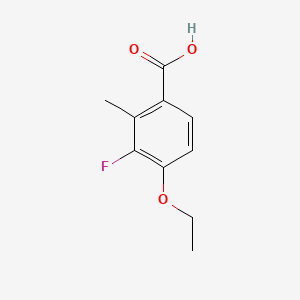

4-Ethoxy-3-fluoro-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

4-ethoxy-3-fluoro-2-methylbenzoic acid |

InChI |

InChI=1S/C10H11FO3/c1-3-14-8-5-4-7(10(12)13)6(2)9(8)11/h4-5H,3H2,1-2H3,(H,12,13) |

InChI Key |

TVNBMVFZLHLZFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C(=O)O)C)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy 3 Fluoro 2 Methylbenzoic Acid and Analogous Structures

Strategies for Benzene (B151609) Ring Functionalization

The construction of the target molecule relies on the sequential and regioselective introduction of four different functional groups onto a benzene core. The order of these introductions is critical, as existing substituents strongly direct the position of incoming groups.

Attaching a carboxylic acid group (–COOH) to an aromatic ring is a cornerstone of organic synthesis. Several reliable methods are available, with the choice depending on the starting materials and the other functional groups present.

One common two-step method is the Friedel-Crafts acylation , followed by oxidation. In the first step, an aromatic ring reacts with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an aryl ketone askiitians.comsigmaaldrich.com. The introduced acyl group is then oxidized using a strong oxidizing agent, like potassium permanganate (KMnO₄) or chromic acid, to yield the carboxylic acid askiitians.comdoubtnut.com.

A more direct approach is the carboxylation of an organometallic intermediate . This typically involves forming a Grignard reagent from an aryl halide, which then reacts with carbon dioxide to produce the corresponding carboxylate salt. Subsequent acidification yields the final benzoic acid derivative. This method was utilized in the synthesis of 3-fluoro-4-methyl-benzoic acid, a structural analog of the target compound, by reacting 2-fluoro-4-bromotoluene with magnesium, followed by carbon dioxide prepchem.com.

Direct C-H carboxylation using CO₂ is a more modern and atom-economical approach, though it can present challenges in regioselectivity nih.gov. This transformation often requires transition metal catalysts or strong Lewis acids to activate the C-H bond and facilitate the insertion of CO₂ nih.gov. For instance, benzene can be carboxylated to benzoic acid under rhodium-catalyzed conditions nih.gov.

Finally, the oxidation of an alkyl side chain is a classic method. Any alkyl chain on a benzene ring that has at least one benzylic hydrogen can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ or chromic acid youtube.com. This method is effective regardless of the length of the alkyl chain youtube.com.

Table 1: Comparison of Carboxylation Methods for Aromatic Rings

| Method | Reagents | Key Features | Citations |

|---|---|---|---|

| Friedel-Crafts Acylation & Oxidation | 1. Acyl halide/anhydride, Lewis Acid (e.g., AlCl₃)2. Strong oxidizing agent (e.g., KMnO₄) | Two-step process; versatile for various substrates. | askiitians.comsigmaaldrich.comdoubtnut.com |

| Grignard Reaction | 1. Mg2. CO₂3. H₃O⁺ | Requires pre-functionalization to an aryl halide. | prepchem.com |

| Direct C-H Carboxylation | CO₂, Transition metal or Lewis acid catalyst | High atom economy; regioselectivity can be a challenge. | nih.gov |

Introducing a fluorine atom at a specific position on an aromatic ring is crucial for synthesizing fluorinated compounds. Direct C-H fluorination is an ideal strategy as it avoids the need for pre-functionalized starting materials rsc.org.

Modern electrophilic fluorination often employs N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), which are more stable and easier to handle than traditional reagents like molecular fluorine (F₂) rsc.org. The regioselectivity of these reactions is typically controlled by the electronic properties of the substituents already present on the ring. For instance, palladium catalysts have been used with NFSI to achieve ortho-monofluorination of arenes that contain N-heterocyclic directing groups rsc.org.

Another approach involves "programmed trifluoromethylation" or fluorination, which uses a pre-existing functional group like a halide or boronate to direct the fluorine to a specific location nih.govacs.org. This provides excellent regiocontrol. Benzannulation strategies, which construct the aromatic ring from fluorinated precursors, offer an alternative that bypasses issues of innate regiocontrol on a pre-formed ring nih.govacs.org.

Table 2: Selected Reagents for Aromatic Fluorination

| Reagent Class | Example(s) | Application Type | Citations |

|---|---|---|---|

| Electrophilic N–F Reagents | N-fluorobenzenesulfonimide (NFSI), Selectfluor | Direct C-H fluorination | rsc.org |

| Traditional Reagents | Molecular fluorine (F₂), Xenon difluoride (XeF₂) | Direct C-H fluorination (often with low selectivity and safety concerns) | rsc.org |

Ethoxylation is the process of adding an ethoxy group (–OCH₂CH₃) to a substrate. In the context of aromatic compounds, this is most commonly achieved through a Williamson ether synthesis . This reaction involves the deprotonation of a phenol (a hydroxybenzene derivative) with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the aryl ethyl ether.

Industrially, ethoxylation can also be performed by reacting a substrate like a phenol with ethylene oxide in the presence of a catalyst, typically potassium hydroxide wikipedia.orgyoutube.com. This reaction adds ethylene oxide units to the substrate wikipedia.org. While highly efficient, this method is often used to create polyethoxylates and requires specialized equipment to handle the gaseous and highly reactive ethylene oxide youtube.com. For laboratory-scale synthesis of a simple ethoxy group, the Williamson ether synthesis is generally preferred.

A greener alternative that has been explored is the use of ethylene carbonate as an ethoxylating reagent, which is less hazardous than ethylene oxide smith.edu.

Multistep Synthetic Routes to 4-Ethoxy-3-fluoro-2-methylbenzoic Acid

Crafting the target molecule requires integrating the aforementioned functionalization strategies into a coherent multistep sequence. The relative positioning of the substituents—particularly the ortho-methyl and meta-fluoro groups relative to the carboxylic acid—presents a significant regiochemical challenge.

A plausible synthetic pathway can be envisioned starting from a commercially available, less complex aromatic compound. For example, a Friedel-Crafts acylation reaction can be used to install a key carbon framework that is later converted into the carboxylic acid.

A relevant synthesis is that of the intermediate 4-fluoro-2-methylbenzoic acid . This compound can be prepared by taking m-fluorotoluene as the starting material and reacting it with trichloroacetyl chloride in the presence of anhydrous aluminum trichloride google.com. This Friedel-Crafts acylation is followed by hydrolysis under basic conditions, which converts the trichloromethyl ketone group into a carboxylate, and subsequent acidification provides the benzoic acid google.com. This route establishes the crucial 1,2,4-substitution pattern of the methyl, fluoro, and carboxyl groups.

It is important to note that the carboxylic acid group itself is an electron-withdrawing group that deactivates the benzene ring towards further electrophilic aromatic substitution, such as Friedel-Crafts reactions curlyarrows.combritannica.com. Therefore, acylation must be performed before the carboxylic acid is formed or protected.

Starting with an intermediate like 4-fluoro-2-methylbenzoic acid, further functionalization would be required. The introduction of the 3-fluoro and 4-ethoxy groups would likely proceed via nitration, reduction to an amine, diazotization followed by a Schiemann reaction (for the fluorine) or hydrolysis (for the hydroxyl), and finally, ethoxylation. The sequence must be carefully planned to ensure correct regiochemical outcomes.

Nucleophilic aromatic substitution (SNAr) offers a different strategic approach, particularly for introducing the ethoxy or fluoro group. The SNAr mechanism is distinct from electrophilic substitution and typically requires a strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group (such as a halogen) chemistrysteps.commasterorganicchemistry.com.

This pathway could involve a starting material such as 3,4-difluoro-2-methylbenzoic acid. In such a molecule, the fluorine atoms are activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. A nucleophile like sodium ethoxide could then selectively displace one of the fluorine atoms. The regioselectivity of this substitution would be determined by the combined electronic effects of the methyl and carboxyl groups. In SNAr reactions, fluoride is an excellent leaving group, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine masterorganicchemistry.com.

Research has shown that unprotected ortho-fluoro or ortho-methoxy benzoic acids can undergo SNAr reactions with organometallic reagents, displacing the fluoro or methoxy (B1213986) group researchgate.netunblog.fr. This demonstrates the feasibility of performing nucleophilic substitution on benzoic acid derivatives without the need to protect the acidic carboxyl group unblog.fr. A similar strategy could be applied where an appropriate precursor is reacted with an ethoxide nucleophile to install the 4-ethoxy group.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Aluminum chloride |

| Benzene |

| Benzoic acid |

| Benzoyl chloride |

| Carbon dioxide |

| Chromic acid |

| Ethyl bromide |

| Ethylene carbonate |

| Ethylene oxide |

| 3,4-difluoro-2-methylbenzoic acid |

| 3-fluoro-4-methyl-benzoic acid |

| 4-fluoro-2-methylbenzoic acid |

| m-fluorotoluene |

| 2-fluoro-4-bromotoluene |

| N-fluorobenzenesulfonimide (NFSI) |

| Phenylacetic acid |

| Potassium hydroxide |

| Potassium permanganate |

| Sodium ethoxide |

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile group offers a direct and reliable route to the synthesis of carboxylic acids, including this compound. This transformation involves the conversion of the cyano group (-C≡N) into a carboxylic acid group (-COOH) through reaction with water. The process can be effectively carried out under either acidic or basic conditions, with the reaction proceeding through an intermediate amide. askfilo.combyjus.com

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. The reaction first produces an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. byjus.comlibretexts.org For the synthesis of this compound, the precursor 4-Ethoxy-3-fluoro-2-methylbenzonitrile would be subjected to these conditions. The final product, the free carboxylic acid, can often be isolated by distillation or crystallization upon cooling the reaction mixture. libretexts.org

Alternatively, alkaline hydrolysis is performed by heating the nitrile under reflux with an aqueous solution of a base, such as sodium hydroxide. byjus.com This process yields the sodium salt of the carboxylic acid and ammonia gas. byjus.com To obtain the free this compound, the resulting solution must be acidified with a strong acid, which precipitates the carboxylic acid. byjus.com

The choice between acidic and basic hydrolysis can depend on the stability of other functional groups present in the molecule. For many substituted benzonitriles, both methods are effective in producing the desired benzoic acid. doubtnut.comdoubtnut.com

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Reagents | Dilute HCl or H₂SO₄ | Aqueous NaOH or KOH |

| Intermediate | Amide | Amide |

| Initial Product | Carboxylic acid and ammonium salt | Carboxylate salt and ammonia |

| Final Product Isolation | Direct isolation (crystallization/distillation) | Acidification to precipitate the carboxylic acid |

Alkylation and Carboxylation Reactions of Substituted Phenols/Benzoates

An alternative synthetic approach to this compound involves the modification of a substituted phenol or benzoate precursor. This can be conceptualized through two primary pathways: alkylation of a hydroxybenzoic acid or a sequence of alkylation followed by carboxylation of a phenol.

In the first pathway, a suitably substituted hydroxybenzoic acid, such as 3-fluoro-4-hydroxy-2-methylbenzoic acid, could be selectively O-alkylated to introduce the ethoxy group. The regioselective alkylation of phenols, particularly those with multiple hydroxyl groups or other reactive sites, can be challenging. However, methods utilizing specific bases and alkylating agents can achieve high selectivity. For instance, the use of cesium bicarbonate has been shown to mediate the regioselective alkylation of the 4-hydroxy group in 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones. nih.gov This suggests that similar conditions could be applied to the selective ethoxylation of a corresponding hydroxybenzoic acid precursor.

The second pathway would begin with a substituted phenol, such as 3-fluoro-2-methylphenol. This precursor would first be O-alkylated to yield 1-ethoxy-2-fluoro-3-methylbenzene. This ether could then undergo a carboxylation reaction to introduce the carboxylic acid group. The direct carboxylation of phenols, known as the Kolbe-Schmitt reaction, typically requires high temperatures and pressures of carbon dioxide and often results in ortho-carboxylation. acs.org However, recent advancements have enabled the carboxylation of phenols under atmospheric pressure, sometimes facilitated by additives. researchgate.net Enzymatic carboxylation also presents a highly regioselective method for the carboxylation of phenol derivatives. acs.orgnih.gov

Table 2: Potential Precursors for Alkylation and Carboxylation Routes

| Starting Material | Key Transformation(s) | Intermediate/Final Product |

|---|---|---|

| 3-Fluoro-4-hydroxy-2-methylbenzoic acid | O-Ethylation | This compound |

| 3-Fluoro-2-methylphenol | 1. O-Ethylation 2. Carboxylation | 1-Ethoxy-2-fluoro-3-methylbenzene, then this compound |

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the nitrile hydrolysis route, several parameters can be adjusted. The concentration of the acid or base, reaction temperature, and reaction time are key variables. Insufficient reaction time or temperature may lead to incomplete conversion, leaving unreacted nitrile or the intermediate amide. Conversely, excessively harsh conditions could potentially lead to degradation of the product or side reactions involving the fluoro or ethoxy substituents. The choice of solvent can also play a role; while aqueous media are standard, the addition of a co-solvent can sometimes improve the solubility of the starting material and enhance the reaction rate. researchgate.net

In the context of alkylation and carboxylation reactions, optimization is equally important. For the O-alkylation of a phenolic precursor, the choice of base is critical for regioselectivity, as demonstrated by the superior performance of cesium bicarbonate in certain systems. nih.gov The nature of the alkylating agent (e.g., ethyl iodide, diethyl sulfate) and the solvent can also significantly impact the reaction's efficiency. For carboxylation, factors such as the choice of catalyst (in enzymatic or metal-catalyzed reactions), CO₂ pressure, and temperature are paramount for achieving high conversion and selectivity. researchgate.netnih.gov

Table 3: Illustrative Optimization Parameters for Benzoic Acid Synthesis

| Synthetic Step | Parameter to Optimize | Potential Impact on Yield and Purity |

|---|---|---|

| Nitrile Hydrolysis | Acid/Base Concentration | Affects reaction rate; high concentrations can cause side reactions. |

| Temperature | Higher temperatures increase reaction rate but may lead to decomposition. | |

| Reaction Time | Ensures complete conversion of nitrile and intermediate amide. | |

| Alkylation of Phenol | Base | Crucial for regioselectivity and preventing side reactions. |

| Solvent | Affects solubility of reactants and reaction rate. | |

| Carboxylation | Catalyst/Pressure | Determines the efficiency and regioselectivity of CO₂ incorporation. |

Isolation and Purification Techniques

Following the synthesis of this compound, appropriate isolation and purification techniques are necessary to obtain the compound in high purity. Given the acidic nature of the carboxylic acid group, acid-base extraction is a highly effective initial purification step. vernier.commagritek.comlibretexts.org The crude reaction mixture can be dissolved in an organic solvent immiscible with water, such as diethyl ether or dichloromethane. libretexts.org By washing this organic solution with an aqueous basic solution (e.g., sodium hydroxide or sodium bicarbonate), the acidic product is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer. vernier.comwikipedia.org Neutral and basic impurities remain in the organic layer, which can then be separated. magritek.com The aqueous layer containing the sodium 4-ethoxy-3-fluoro-2-methylbenzoate is then acidified with a strong acid (e.g., HCl), causing the protonated, water-insoluble carboxylic acid to precipitate. vernier.com The precipitated solid can then be collected by vacuum filtration. magritek.com

For further purification, recrystallization is the most common and effective method for crystalline solids like benzoic acid derivatives. ma.edupitt.eduresearchgate.net This technique relies on the difference in solubility of the compound in a hot versus a cold solvent. ma.edu An appropriate solvent is one in which the benzoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. ma.edu The crude, isolated acid is dissolved in a minimal amount of the hot solvent to form a saturated solution. As the solution is allowed to cool slowly, the solubility of the benzoic acid decreases, and it crystallizes out, leaving soluble impurities behind in the mother liquor. pitt.eduresearchgate.net The pure crystals are then collected by filtration. pitt.edu The choice of solvent is critical and may require some experimentation; common solvents for recrystallizing benzoic acids include water, ethanol, or mixtures thereof. ma.edu

Table 4: Summary of Isolation and Purification Steps

| Technique | Purpose | Description |

|---|---|---|

| Acid-Base Extraction | Separation from non-acidic impurities | The acidic product is converted to its water-soluble salt with a base, separating it from organic-soluble impurities. The acid is then regenerated by acidification. vernier.comlibretexts.org |

| Vacuum Filtration | Isolation of solid product | Used to collect the precipitated solid after acidification or the crystals after recrystallization. |

| Recrystallization | High-purity final product | The compound is dissolved in a hot solvent and allowed to crystallize upon cooling, excluding impurities from the crystal lattice. ma.eduresearchgate.net |

Chemical Reactivity and Transformation Pathways of 4 Ethoxy 3 Fluoro 2 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo several common transformations, including esterification, reduction, and conversion to acyl halides.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For 4-ethoxy-3-fluoro-2-methylbenzoic acid, this reaction proceeds by converting it into its corresponding ester derivatives. A common example is the formation of the ethyl ester, this compound ethyl ester. lookchem.com The general reaction involves heating the benzoic acid derivative with an alcohol (e.g., ethanol) and a catalytic amount of a strong acid like sulfuric acid.

Table 1: General Conditions for Esterification

| Reactant | Reagent | Catalyst | Product Example |

| This compound | Ethanol | Sulfuric Acid (H₂SO₄) | This compound ethyl ester |

| This compound | Methanol (B129727) | Hydrochloric Acid (HCl) | This compound methyl ester |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to form the corresponding primary alcohol, (4-ethoxy-3-fluoro-2-methylphenyl)methanol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in an anhydrous ether solvent followed by an aqueous workup.

Partial reduction to the aldehyde, 4-ethoxy-3-fluoro-2-methylbenzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This conversion often requires specialized reagents or a multi-step process, such as converting the carboxylic acid to a derivative like an acyl chloride or ester first, which can then be reduced to the aldehyde under controlled conditions using milder reducing agents like diisobutylaluminium hydride (DIBAL-H).

Table 2: Reduction Reaction Pathways

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | 1. LiAlH₄ 2. H₂O | (4-ethoxy-3-fluoro-2-methylphenyl)methanol | Primary Alcohol |

| This compound | 1. SOCl₂ 2. LiAl(OtBu)₃ | 4-ethoxy-3-fluoro-2-methylbenzaldehyde | Aldehyde |

Conversion to Acyl Halides (e.g., Benzoyl Chloride)

The hydroxyl portion of the carboxylic acid can be replaced by a halogen to form a highly reactive acyl halide. The conversion of this compound to its corresponding acyl chloride, 4-ethoxy-3-fluoro-2-methylbenzoyl chloride, is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are effective because they produce gaseous byproducts, which drives the reaction to completion. The resulting acyl chloride is a valuable synthetic intermediate, readily reacting with various nucleophiles.

Reactions Involving Aromatic Substituents

The substituents on the benzene (B151609) ring—ethoxy, fluoro, methyl, and carboxyl groups—influence the reactivity of the ring itself, particularly in substitution reactions.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. youtube.com The existing substituents direct the position of the incoming electrophile. The ethoxy and methyl groups are activating, ortho-, para-directing groups, while the fluoro group is deactivating but also ortho-, para-directing. The carboxylic acid group is a deactivating, meta-directing group.

Nucleophilic Aromatic Substitution Reactions of Halogen/Ethoxy Groups

Nucleophilic aromatic substitution (SNAᵣ) occurs when a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the carboxylic acid group acts as a deactivating group, making the ring less susceptible to nucleophilic attack compared to rings with strongly activating nitro groups.

However, the fluorine atom can potentially act as a leaving group. youtube.com Fluorine is a good leaving group for SNAᵣ reactions because of its high electronegativity, which polarizes the carbon-fluorine bond and makes the carbon atom susceptible to nucleophilic attack. youtube.com Reactions with strong nucleophiles, such as organolithium or Grignard reagents, could potentially displace the fluoro or even the methoxy (B1213986) group in similar ortho-substituted benzoic acids. researchgate.net The ethoxy group is generally a poorer leaving group than fluoride. The reaction typically proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov

Table 3: Summary of Aromatic Substitution Reactivity

| Reaction Type | Key Factors | Predicted Outcome |

| Electrophilic Aromatic Substitution | Activating (ethoxy, methyl) and deactivating (fluoro, carboxyl) groups direct the electrophile. | Substitution is expected to occur at the C5 position, directed by the activating groups. |

| Nucleophilic Aromatic Substitution | Requires a good leaving group (fluoro) and is facilitated by electron-withdrawing groups. | The fluorine atom is the most likely site for nucleophilic displacement, though the reaction may require harsh conditions due to moderate ring activation. |

Oxidative Transformations of the Aromatic Ring

No specific studies detailing the oxidative transformations of the aromatic ring of this compound were identified in the search of available literature. The reactivity of substituted benzene rings towards oxidation is highly dependent on the nature and position of the substituents, but specific conditions and outcomes for this compound have not been documented.

Benzylic Position Reactivity and Oxidation

While the benzylic methyl group on analogous compounds can be a site for reactions like bromination, specific data on the benzylic position reactivity and oxidation for this compound is not available. ossila.com Research detailing the oxidation of the 2-methyl group on this specific molecular structure, including reagents, conditions, and product yields, was not found.

Palladium-Catalyzed Coupling Reactions Utilizing Aromatic Acids (e.g., Carbonylative Annulation)

Palladium-catalyzed coupling reactions are a broad and significant class of reactions in organic synthesis. mdpi.commdpi.com They are frequently used for forming carbon-carbon and carbon-heteroatom bonds. However, the search of scientific literature did not yield specific examples or studies where this compound is used as a substrate in palladium-catalyzed reactions, including carbonylative annulation. The specific conditions, catalyst systems, and resulting products for such reactions involving this compound are not documented.

Side Reactions and Product Distribution in Complex Syntheses

An analysis of side reactions and product distribution is crucial for understanding and optimizing synthetic routes. However, no publications were found that describe the use of this compound in complex syntheses, and consequently, there is no available data on its potential side reactions or the distribution of products and byproducts in such chemical processes.

The chemical reactivity of this compound, particularly concerning oxidative transformations, benzylic reactivity, palladium-catalyzed coupling reactions, and behavior in complex syntheses, appears to be an area that is not extensively covered in publicly accessible scientific literature. While general principles of organic chemistry can suggest potential reactivity based on its functional groups, specific, data-driven research findings for this compound are not available.

Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Ethoxy-3-fluoro-2-methylbenzoic acid, ¹H NMR would be used to identify the number and environment of hydrogen atoms, while ¹³C NMR would identify the carbon atoms. Key expected signals in the ¹H NMR spectrum would include those for the aromatic protons, the ethoxy group (a quartet and a triplet), the methyl group (a singlet), and the acidic proton of the carboxylic acid. Two-dimensional NMR techniques like COSY and HSQC would be employed to establish connectivity between protons and carbons, confirming the substitution pattern on the benzoic acid ring.

No specific, experimentally determined NMR data for this compound has been found in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the precise mass of this compound, confirming its molecular formula of C₁₀H₁₁FO₃. The electron ionization (EI) mass spectrum would show a molecular ion peak and various fragment ions, resulting from the loss of groups such as the ethoxy, carboxyl, or methyl moieties, which helps to confirm the structure.

Published mass spectrometry data, including molecular ion peak and fragmentation patterns for this specific compound, are not available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O (carbonyl) stretch, C-O stretching vibrations for the ether and carboxylic acid, and absorptions corresponding to the C-F bond and the substituted aromatic ring.

Specific, experimentally recorded IR and Raman spectral data for this compound are not documented in available literature.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This technique would confirm the precise arrangement of the ethoxy, fluoro, methyl, and carboxylic acid groups on the benzene (B151609) ring.

There are no published crystal structures or crystallographic data for this compound.

Chromatographic Methods for Purity Assessment and Quantification (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for its quantification. Thin-layer chromatography (TLC) would be used for rapid purity checks during synthesis and purification. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, would be the standard method to determine the precise purity of a sample of this compound, typically using a UV detector.

While these methods are standard, specific research-based protocols, such as mobile phases, column types, or retention times for the HPLC analysis of this compound, have not been found in the literature.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and other elements in a compound. The results are used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For C₁₀H₁₁FO₃, the theoretical elemental composition would be approximately 60.60% Carbon, 5.59% Hydrogen.

Experimentally determined elemental analysis results for this compound are not available in published research.

Computational and Theoretical Investigations of 4 Ethoxy 3 Fluoro 2 Methylbenzoic Acid

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic properties. For a molecule like 4-Ethoxy-3-fluoro-2-methylbenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations would establish the preferred conformation of the ethoxy and carboxylic acid groups relative to the benzene (B151609) ring. The electronic structure analysis would reveal the distribution of electron density, identifying electron-rich and electron-poor regions of the molecule, which is crucial for understanding its chemical behavior.

Table 1: Predicted Parameters from DFT Analysis (Hypothetical Data)

| Parameter | Predicted Value |

|---|---|

| Optimized Energy | [Value in Hartrees] |

| Dipole Moment | [Value in Debye] |

| Key Bond Lengths (e.g., C-F, C=O) | [Values in Ångströms] |

| Key Bond Angles (e.g., O-C=O) | [Values in Degrees] |

Note: This table represents the type of data that would be generated from a DFT study. Actual values are not available without performing the specific calculation.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is employed to understand the interactions between orbitals within a molecule. It provides a detailed picture of charge transfer, hybridization, and delocalization of electrons. For this compound, NBO analysis would quantify the stability arising from electron delocalization between occupied (donor) and unoccupied (acceptor) orbitals. sigmaaldrich.com

This analysis would highlight key intramolecular charge transfer interactions, such as those between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of the benzene ring or the carbonyl group. These interactions are fundamental to the molecule's stability and electronic properties.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize the nature of chemical bonds. By locating critical points in the electron density, QTAIM can distinguish between covalent, ionic, and hydrogen bonds. In the context of this compound, QTAIM would be used to precisely characterize the C-F, C-O, C=O, and O-H bonds, providing quantitative measures of their strength and polarity. It would also be instrumental in identifying and characterizing any weak intramolecular interactions that contribute to the molecule's conformational preferences.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectroscopy Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the behavior of molecules in their electronically excited states. This analysis is crucial for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). This information is vital for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's chemical reactivity. researchgate.net The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for estimating the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. researchgate.net FMO analysis for this compound would map the locations of the HOMO and LUMO, identifying the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative FMO Parameters (Hypothetical Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | [Value] |

| LUMO | [Value] |

| Global Reactivity Descriptors | Value |

| Energy Gap (ΔE) | [Value in eV] |

| Hardness (η) | [Value] |

| Electronegativity (χ) | [Value] |

| Electrophilicity Index (ω) | [Value] |

Note: This table illustrates typical data derived from FMO analysis. Specific values for the target compound are not available.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. Furthermore, if this compound is being investigated as a potential drug candidate, MD simulations are essential for studying its interaction with a target protein. These simulations can predict the binding mode, calculate the binding free energy, and identify the key amino acid residues involved in the interaction, providing critical insights for drug design.

Prediction of Nonlinear Optical (NLO) Properties

Computational methods are also used to predict the Nonlinear Optical (NLO) properties of molecules. These properties are relevant for applications in optoelectronics, such as in materials for frequency conversion of light. Calculations of the first-order hyperpolarizability (β) are used to assess a molecule's potential for NLO activity. For this compound, a high calculated hyperpolarizability value would suggest that it could be a candidate for NLO material applications. Studies on similar molecules have shown that DFT calculations can effectively predict such properties. nih.gov

Applications of 4 Ethoxy 3 Fluoro 2 Methylbenzoic Acid As a Chemical Intermediate and Building Block

Role in the Synthesis of Advanced Organic Molecules

4-Ethoxy-3-fluoro-2-methylbenzoic acid is a polysubstituted aromatic compound whose structural features make it a valuable intermediate in the synthesis of more complex, advanced organic molecules. While specific synthetic applications of this exact compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups can be understood from established chemical principles and from the known applications of similar compounds. Structurally related molecules, such as 4-fluoro-2-methylbenzoic acid, are recognized as important fine chemical intermediates. mdpi.com These types of compounds are widely utilized in the synthesis of pharmaceuticals, pesticides, and dyes. mdpi.com

The utility of this compound as a building block stems from the distinct reactivity of its functional groups:

The carboxylic acid group is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, acid chlorides, or alcohols (via reduction), providing numerous pathways for molecular elaboration. Its acidic nature also allows for salt formation and modification of solubility properties.

The aromatic ring serves as a rigid scaffold, and its electron density is modulated by the attached substituents. The fluorine and ethoxy groups can influence the regioselectivity of further electrophilic aromatic substitution reactions.

The fluoro substituent can impart unique properties to the final molecule, such as increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. The strategic placement of fluorine is a common tactic in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The ethoxy group is an electron-donating group that can influence the reactivity of the aromatic ring. It also adds a degree of lipophilicity and can participate in hydrogen bonding interactions in larger molecular assemblies.

The methyl group can be functionalized, for instance, through benzylic bromination, to introduce another point of attachment for building out molecular complexity.

This combination of functional groups on a single aromatic core allows for multi-step, regioselective synthetic strategies, positioning the compound as a useful precursor for creating diverse and complex molecular architectures for various applications, including the development of special functional materials like highly branched polymers. mdpi.com

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Candidates

The substituted benzoic acid motif is a common feature in many active pharmaceutical ingredients. The specific arrangement of fluoro, ethoxy, and methyl groups on the this compound scaffold makes it a plausible precursor for several classes of therapeutic agents.

Synthesis of Hydrazone Derivatives for Biological Evaluation (e.g., antimicrobial)

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties. The synthesis of hydrazone derivatives often involves the condensation of a hydrazide with an aldehyde or ketone. researchgate.net

This compound can serve as the starting material for preparing novel hydrazones. The synthetic process typically involves two main steps:

Formation of the Hydrazide: The carboxylic acid is first converted into its corresponding hydrazide. This is commonly achieved by reacting the benzoic acid with an esterifying agent (like methanol (B129727) in the presence of an acid catalyst) to form the methyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂).

Condensation to Form Hydrazone: The resulting 4-ethoxy-3-fluoro-2-methylbenzoyl hydrazide is then condensed with a variety of substituted aldehydes or ketones. This reaction joins the two molecules via a C=N double bond, yielding the final hydrazone derivative.

While specific antimicrobial data for hydrazones derived from this compound are not available, studies on derivatives of other substituted benzoic acids demonstrate the potential of this compound class. For instance, various hydrazone derivatives synthesized from benzoic acids have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov Research on pyrazole-derived hydrazones has identified compounds with potent activity against drug-resistant strains like Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL. nih.gov The nature and position of substituents on the aromatic rings are critical for the observed antimicrobial activity.

| Derivative Type | Target Organism(s) | Reported Activity (MIC) | Reference |

| Pyrazole-coumarin-hydrazone | Staphylococcus aureus, Acinetobacter baumannii | As low as 1.56 μg/mL | nih.gov |

| 4-Trifluoromethyl phenyl hydrazone | Gram-positive strains, Bacillus subtilis | 3.125 μg/mL | nih.gov |

| Iodobenzoic acid hydrazones | Methicillin-resistant Staphylococcus aureus (MRSA) | Activity equal to or better than reference agents | researchgate.net |

Intermediacy in the Synthesis of Specific Pharmacological Agents (e.g., Repaglinide intermediates)

The chemical structure of this compound bears a notable resemblance to the core of Repaglinide, an oral antidiabetic drug. Repaglinide is chemically named (S)-2-ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid. icm.edu.pl The key structural features shared with the subject compound include a benzoic acid core substituted with an ethoxy group at the 2-position.

Furthermore, a known key intermediate in the synthesis of Repaglinide is 3-ethoxy-4-ethoxycarbonylphenylacetic acid. nih.gov The synthesis of Repaglinide and its analogs heavily relies on benzoic acid derivatives with alkoxy groups. For example, an alkoxy residue ortho to the carboxylic acid group has been shown to increase the activity and duration of action in this class of hypoglycemic agents. A radiolabeled version of Repaglinide, developed for positron emission tomography (PET), incorporates a fluoroethoxy group, specifically (S)-2-(2-[18F]fluoroethoxy)-4-(...)-benzoic acid, further highlighting the relevance of combining fluoro and ethoxy substituents on a benzoic acid scaffold for this therapeutic target.

Given these precedents, this compound represents a valuable building block for synthesizing Repaglinide analogs or other novel hypoglycemic agents. Its specific substitution pattern could be exploited to create new chemical entities with potentially modified potency, selectivity, or pharmacokinetic properties.

Building Block for Enzyme Modulators (e.g., Cytochrome P450)

Cytochrome P450 (CYP) is a superfamily of enzymes responsible for the metabolism of a vast number of drugs and other xenobiotics. The inhibition or modulation of specific CYP isozymes is a critical area of drug discovery, both to avoid unwanted drug-drug interactions and to design targeted therapies.

While no specific studies directly link this compound to the modulation of Cytochrome P450 enzymes, the general class of benzoic acid derivatives is known to interact with various enzymes. Quantitative structure-activity relationship (QSAR) studies are frequently performed on substrates and inhibitors of human P450s to understand the criteria governing their binding. These studies often show that features like hydrogen bond properties, hydrophobicity, and electronic effects of substituents are critical for binding affinity and inhibitory activity.

For example, various flavonoid derivatives, which contain substituted aromatic ring systems, have been extensively studied as inhibitors of P450 enzymes like CYP1A1, CYP1A2, and CYP1B1. The number and position of hydroxyl and methoxy (B1213986) groups strongly influence their inhibitory actions. The presence of fluoro and ethoxy groups on the this compound molecule provides a combination of electronic and steric properties that could be investigated for potential inhibitory effects on specific CYP isozymes. The strategic introduction of fluorine into drug molecules is a known method to enhance metabolic stability by blocking sites susceptible to P450-mediated oxidation. Therefore, this compound could serve as a foundational scaffold for designing novel and selective enzyme modulators.

Development of Materials Science Precursors

The unique electronic and structural properties of fluorinated and alkoxy-substituted aromatic compounds make them attractive precursors for advanced materials.

Application in Liquid Crystal Design

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. Benzoic acid derivatives are one of the most common compound classes used to create liquid crystalline materials, primarily through the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules pair up, creating a more elongated, rod-like supramolecular structure that is conducive to forming mesophases (liquid crystal phases).

The suitability of a benzoic acid derivative for liquid crystal applications is highly dependent on its substituents. The introduction of groups like fluoro, ethoxy, and methyl onto the aromatic core can fine-tune the material's properties:

Shape and Polarity: Lateral substituents, such as the fluoro and methyl groups, can alter the molecule's shape and packing efficiency, influencing the type of mesophase formed (e.g., nematic, smectic). Fluorine substitution is a key strategy for tuning dielectric anisotropy, a critical parameter for display applications.

Mesophase Stability: The length and nature of terminal groups (like the ethoxy group, though short) affect the melting point and the thermal range over which the liquid crystal phase is stable.

Research on bent-shaped liquid crystals has utilized 4-substituted 3-hydroxybenzoic acid as a central core, demonstrating that tuning the substitution on the benzoic acid ring is a viable strategy for creating materials with columnar, lamellar, and nematic phases. Therefore, this compound, with its specific substitution pattern, is a promising candidate for use as a core or wing component in the design of new liquid crystalline materials with tailored optical and electronic properties.

Utility in Polymer Synthesis (e.g., nitrile derivatives)

While direct studies on the application of this compound in polymer synthesis are not extensively documented in publicly available literature, its structural features suggest potential utility as a monomer or a precursor to monomers for specialty polymers. The presence of the carboxylic acid group allows for conversion into various reactive derivatives, including esters, amides, and acid chlorides, which are common starting points for polymerization reactions.

One area of potential application is in the synthesis of polymers containing nitrile functionalities. The carboxylic acid group of this compound can be converted to a primary amide, which can then be dehydrated to form the corresponding nitrile derivative. This nitrile-containing monomer could then be polymerized, potentially leading to materials with unique thermal and chemical resistance properties. The incorporation of the fluoro and ethoxy groups into the polymer backbone could also impart desirable characteristics such as increased solubility in specific solvents, altered refractive index, and enhanced thermal stability.

Based on the reactivity of similar aromatic carboxylic acids, the following hypothetical pathway to a nitrile-containing monomer could be envisioned:

| Step | Reaction | Reagents | Product |

| 1 | Amidation | SOCl₂, NH₄OH | 4-Ethoxy-3-fluoro-2-methylbenzamide |

| 2 | Dehydration | P₂O₅ or other dehydrating agent | 4-Ethoxy-3-fluoro-2-methylbenzonitrile |

Contribution to Agrochemical Research

Fluorinated benzoic acid derivatives are a well-established class of intermediates in the development of new agrochemicals, including herbicides, fungicides, and insecticides. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are critical parameters for effective crop protection agents. nbinno.com

While specific agrochemical applications of this compound are not detailed in the available literature, its structural similarity to other fluorinated benzoic acids used in this field suggests its potential as a valuable building block. nbinno.com For instance, 4-Fluoro-3-methylbenzoic acid is recognized as an integral component in the synthesis of modern herbicides and fungicides. nbinno.com The unique substitution pattern of this compound, with its combination of ethoxy, fluoro, and methyl groups, could lead to the discovery of novel agrochemicals with improved efficacy, selectivity, or environmental profiles.

Patent Landscape Analysis for Synthetic Processes and Applications

A direct patent landscape analysis for "this compound" reveals a scarcity of patents specifically claiming this compound or its direct applications. However, a broader analysis of patents related to fluorinated benzoic acids provides valuable insights into the potential intellectual property landscape surrounding its synthesis and use.

Patents in this area generally fall into two main categories:

Processes for the Preparation of Fluorinated Benzoic Acids: A significant number of patents focus on novel and efficient synthetic routes to various fluorinated benzoic acid derivatives. These patents often address challenges such as regioselectivity, yield, and the use of cost-effective starting materials. For example, patents describe the synthesis of 4-fluoro-2-methylbenzoic acid via methods like the hydrolysis of the corresponding benzonitrile (B105546) or through Friedel-Crafts acylation followed by hydrolysis. google.com These general strategies could potentially be adapted for the synthesis of this compound.

Applications of Fluorinated Benzoic Acids as Intermediates: A vast number of patents claim the use of fluorinated benzoic acids as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. These patents typically cover the final products and their therapeutic or pesticidal applications, with the fluorinated benzoic acid derivative being a crucial, but not always explicitly claimed, starting material. For instance, various patents disclose the use of fluorinated benzoic acid derivatives in the synthesis of compounds for treating diseases or as pesticides. googleapis.com

The following table provides a representative overview of the types of patents related to the synthesis and application of structurally similar fluorinated benzoic acids:

| Patent/Application Number | Title/Focus | Key Compound Class | Relevance to this compound |

| CN110903176A | Chemical synthesis method of 4-fluoro-2-methylbenzoic acid | Fluorinated Benzoic Acid | Provides potential synthetic strategies that could be adapted. google.com |

| US Patent (generic) | Isoxazoline-substituted benzamide (B126) compounds and their use as pesticides | Pesticide Intermediates | Demonstrates the utility of substituted benzoic acids in agrochemical synthesis. googleapis.com |

Given the lack of specific patents for this compound, there may be an opportunity for innovation in both its synthesis and its application in novel polymers, pharmaceuticals, or agrochemicals. Any new, efficient, and scalable synthetic route to this compound could be a candidate for patent protection. Similarly, the discovery of unique properties or biological activities of its derivatives could lead to new composition of matter and use patents.

Structure Activity/property Relationship Sar/spr Studies Pertaining to 4 Ethoxy 3 Fluoro 2 Methylbenzoic Acid

Impact of Fluorine and Ethoxy Substituents on Electronic and Steric Properties

The electronic and steric properties of 4-Ethoxy-3-fluoro-2-methylbenzoic acid are a direct consequence of the individual and collective contributions of its substituents. The fluorine atom at the 3-position, the ethoxy group at the 4-position, and the methyl group at the 2-position each exert distinct effects on the electron density distribution and three-dimensional shape of the molecule.

The methyl group at the 2-position has a modest electron-donating inductive effect (+I) and also contributes significantly to the steric bulk around the carboxylic acid functionality. This steric hindrance can force the carboxylic acid group out of the plane of the benzene (B151609) ring, a phenomenon known as the "ortho effect." wikipedia.orgquora.comquora.com This disruption of coplanarity can, in turn, affect the resonance interaction between the carboxyl group and the aromatic ring. wikipedia.orgquora.comquora.com

The interplay of these electronic effects is summarized in the table below:

| Substituent | Position | Electronic Effect | Impact on Ring Electron Density |

| Methyl | 2 (ortho) | +I (weakly electron-donating) | Minor increase |

| Fluoro | 3 (meta) | -I (strongly electron-withdrawing) | Decrease |

| Ethoxy | 4 (para) | +R (strongly electron-donating), -I (weakly electron-withdrawing) | Net increase |

Sterically, the ortho-methyl group is the most impactful substituent. Its presence near the carboxylic acid group can influence the molecule's conformation and its ability to interact with biological targets or other molecules. wikipedia.orgoup.com

Influence of Substituent Position on Reactivity and Molecular Recognition

The specific positioning of the substituents on the benzoic acid ring is a critical determinant of the molecule's reactivity and its capacity for molecular recognition. The ortho-methyl group, through the ortho effect, is expected to increase the acidity of the carboxylic acid compared to its meta and para isomers. wikipedia.orgquora.comquora.com This is because the steric clash between the methyl group and the carboxylic acid forces the latter out of the plane of the benzene ring, which reduces resonance stabilization of the neutral acid form more than it destabilizes the carboxylate anion. wikipedia.orgquora.comquora.com

The electron-withdrawing fluorine at the meta position will further enhance the acidity of the carboxylic acid by stabilizing the negative charge of the carboxylate conjugate base through its inductive effect. In contrast, the electron-donating ethoxy group at the para position would typically be expected to decrease acidity. However, the combined influence of the ortho-methyl and meta-fluoro groups likely results in this compound being a relatively strong benzoic acid derivative.

In terms of molecular recognition, the arrangement of substituents creates a distinct pattern of electrostatic potential and shape. The ethoxy group can act as a hydrogen bond acceptor, while the carboxylic acid is a hydrogen bond donor and acceptor. The fluorine atom can participate in weaker hydrogen bonds or other non-covalent interactions. The methyl group provides a hydrophobic patch. This specific arrangement of functional groups and their spatial orientation will govern how the molecule binds to biological targets such as enzymes or receptors. For instance, the steric bulk of the ortho-methyl group could either be a key feature for fitting into a specific binding pocket or a hindrance to binding at others.

Modulating Lipophilicity and Metabolic Stability through Structural Variations

Structural variations can be employed to fine-tune the lipophilicity of this compound. For example, increasing the length of the alkyl chain of the ether at the 4-position (e.g., from ethoxy to propoxy or butoxy) would be expected to increase lipophilicity. Conversely, introducing more polar functional groups would decrease it.

Metabolic stability is another critical property that can be modulated through structural changes. The primary sites of metabolism for this molecule would likely be the ethoxy and methyl groups, which are susceptible to enzymatic modification by cytochrome P450 enzymes (e.g., O-dealkylation of the ethoxy group or oxidation of the methyl group). The carboxylic acid moiety can undergo conjugation reactions, such as glucuronidation.

Correlations between Molecular Structure and Biological Activity (mechanistic in vitro or theoretical)

Theoretical docking studies with various enzymes could provide insights into potential biological targets. For example, the structural features of this compound might allow it to fit into the active site of certain enzymes where the carboxylic acid can form key interactions (e.g., salt bridges or hydrogen bonds) with amino acid residues. The hydrophobic methyl and ethoxy groups could interact with nonpolar regions of the binding site, while the fluorine atom could engage in specific halogen bonding or other electrostatic interactions.

Based on the activities of other substituted benzoic acids, potential (though unconfirmed) areas of biological relevance could include:

Anti-inflammatory activity: Many benzoic acid derivatives are known to be non-steroidal anti-inflammatory drugs (NSAIDs).

Enzyme inhibition: The specific arrangement of functional groups might make it an inhibitor of certain enzymes.

It is important to emphasize that these are theoretical considerations, and dedicated in vitro screening would be necessary to identify and confirm any biological activity.

Design Principles for Derivatives with Enhanced Properties

Based on the structure-activity and structure-property relationships discussed, several design principles can be proposed for creating derivatives of this compound with enhanced properties. The specific goals of such a design effort would dictate the types of modifications to be explored.

For enhanced potency (assuming a specific biological target is identified):

Fine-tuning lipophilicity: Systematically varying the alkyl chain of the ether at the 4-position to optimize hydrophobic interactions within the binding pocket.

Exploring alternative ortho-substituents: Replacing the methyl group with other small alkyl groups (e.g., ethyl) or a halogen (e.g., chloro) to probe the steric and electronic requirements of the binding site.

Modifying the carboxylic acid: Converting the carboxylic acid to a bioisostere, such as a tetrazole, could maintain the key acidic interaction while potentially improving other properties like membrane permeability. pressbooks.pub

For improved metabolic stability:

Blocking sites of metabolism: As previously mentioned, replacing the ethoxy or methyl groups with metabolically more stable alternatives (e.g., -OCF2H, -CF3).

Introducing steric shields: Placing bulky groups near metabolically labile sites to hinder enzyme access.

For altered physicochemical properties:

Modulating pKa: Replacing the meta-fluoro substituent with other electron-withdrawing or -donating groups to fine-tune the acidity of the carboxylic acid.

Improving solubility: Introducing polar functional groups on the ethoxy or methyl substituents.

A systematic approach to synthesizing and testing a library of such derivatives would be essential to build a comprehensive understanding of the SAR and to identify compounds with the desired profile of properties.

The following table summarizes some potential modifications and their likely impact:

| Modification | Position | Rationale | Expected Impact |

| Replace ethoxy with propoxy | 4 | Increase lipophilicity | Enhanced binding to hydrophobic pockets, altered ADME profile |

| Replace methyl with ethyl | 2 | Probe steric tolerance | Potentially altered binding affinity and conformation |

| Replace fluoro with chloro | 3 | Modify electronic effect and lipophilicity | Increased acidity, altered electrostatic interactions |

| Convert carboxylic acid to tetrazole | 1 | Carboxylic acid bioisostere | Maintained acidic interaction, potentially improved oral bioavailability |

| Replace ethoxy with difluoromethoxy | 4 | Enhance metabolic stability | Reduced O-dealkylation, altered electronics and lipophilicity |

Future Research Trajectories for this compound

The landscape of chemical synthesis and application is in a constant state of evolution, driven by the dual needs for enhanced efficiency and greater sustainability. For a specialized compound such as this compound, a polysubstituted aromatic molecule, future research is poised to unlock new potentials in its synthesis and application. The strategic placement of ethoxy, fluoro, and methyl groups on the benzoic acid core suggests its utility as a sophisticated building block in medicinal chemistry and materials science. This article explores the emerging research avenues and future directions that are anticipated to shape the scientific narrative around this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethoxy-3-fluoro-2-methylbenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route includes:

Methylation : Introduce the methyl group at position 2 via Friedel-Crafts alkylation or directed ortho-metalation strategies.

Fluorination : Electrophilic fluorination using reagents like Selectfluor® at position 3, guided by steric and electronic effects of adjacent substituents .

Ethoxylation : Williamson ether synthesis to introduce the ethoxy group at position 4, requiring careful control of base strength (e.g., NaH or K₂CO₃) to minimize side reactions .

- Optimization : Yield and purity are influenced by solvent polarity (e.g., DMF vs. THF), temperature (40–80°C for fluorination), and stoichiometric ratios. HPLC or GC-MS is recommended for monitoring intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic signals include:

- Downfield shifts for the carboxylic proton (~12 ppm, broad).

- Splitting patterns for the ethoxy group (quartet for -OCH₂CH₃) and fluorine coupling (e.g., ³J₃-F to adjacent protons) .

- IR Spectroscopy : Confirm carboxylic acid (2500–3000 cm⁻¹, O-H stretch) and ether (C-O-C stretch ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH or ethoxy groups) .

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxy group or decarboxylation. Desiccants (e.g., silica gel) are critical for hygroscopic samples .

- Safety : Use nitrile gloves and fume hoods during synthesis. Ethyl acetate/water mixtures are preferred for cleanup to avoid generating toxic fluorinated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical computational predictions and experimental data (e.g., NMR chemical shifts or reaction yields)?

- Methodological Answer :

Benchmarking Computational Models : Use density functional theory (DFT) with basis sets like B3LYP/6-311+G(d,p) to calculate NMR shifts. Compare with experimental data to identify systematic errors (e.g., solvent effects neglected in gas-phase calculations) .

Reaction Optimization : If yields diverge from predicted pathways, conduct kinetic studies (e.g., variable-temperature NMR) to detect intermediates. For example, competing SN2 vs. SN1 mechanisms in ethoxylation steps may require adjusting solvent polarity .

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ethoxy group with methoxy or trifluoromethoxy to modulate lipophilicity (logP) and bioavailability. Fluorine’s electron-withdrawing effects enhance metabolic stability .

- Esterification/Amidation : Convert the carboxylic acid to prodrug esters (e.g., methyl or pivaloyloxymethyl esters) to improve cell permeability. Confirm hydrolysis rates in simulated physiological conditions (pH 7.4 buffer) .

Q. How can researchers optimize regioselectivity in halogenation or alkylation reactions involving this compound?

- Methodological Answer :

- Directing Groups : Install temporary protecting groups (e.g., boronic esters) to steer electrophilic substitution. For example, a boronate at position 4 can block undesired fluorination sites .

- Catalytic Systems : Use Pd-catalyzed C-H activation for late-stage functionalization. Ligands like SPhos enhance selectivity for meta-substitution relative to the carboxylic acid group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.